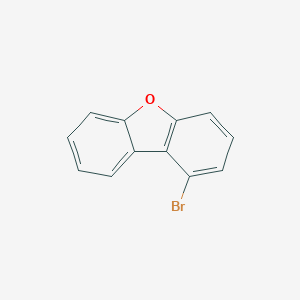

1-Bromodibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYYVOWEBMOELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145866 | |

| Record name | 1-Bromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50548-45-3, 103456-35-5 | |

| Record name | 1-Bromodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50548-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromodibenzo[b,d]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 1 Bromodibenzofuran and Its Derivatives

Regioselective Halogenation Strategies

The introduction of a bromine atom at a specific position on the dibenzofuran (B1670420) skeleton is a critical step in the synthesis of many of its functionalized derivatives. Dibenzofuran can undergo electrophilic bromination to yield a range of products from mono- to octabromodibenzofuran. capes.gov.br The regioselectivity of this reaction is highly dependent on the chosen methodology and reaction conditions.

Direct Electrophilic Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination, offering a milder and more selective alternative to molecular bromine. nih.govcommonorganicchemistry.com It is effective for the bromination of various aromatic and heterocyclic compounds. nih.govyoutube.com In the context of dibenzofuran and related systems, NBS provides a reliable method for introducing a bromine atom onto the aromatic core. researchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic bromine source. youtube.com The reactivity of NBS can be enhanced by the presence of a catalytic amount of acid. youtube.com

Influence of Reaction Conditions on Regioselectivity

The outcome of electrophilic bromination, particularly the position of substitution, is significantly influenced by the reaction conditions. Factors such as the solvent, temperature, and the presence of catalysts can dictate which isomer is formed preferentially. For instance, the use of fluorinated alcohols like hexafluoroisopropanol as a solvent has been shown to afford high yields and regioselectivity in the halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. nih.gov Similarly, acetonitrile (B52724) is a common solvent for NBS brominations, with reactions carried out at temperatures ranging from 0 °C to room temperature. nih.gov The choice of the brominating agent itself is also crucial; reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) may be more suitable than NBS for the furan-site bromination of certain complex molecules. researchgate.net

Halogenation of Related Furan (B31954) and Dibenzofuran Systems

The principles of halogenating dibenzofuran are informed by studies on simpler related systems like furan and benzofuran (B130515). Furan is highly reactive towards electrophiles and can undergo polyhalogenation, necessitating the use of dilute halogens at low temperatures to achieve monosubstitution. quimicaorganica.orgyoutube.com The presence of a nucleophilic solvent during the halogenation of furan can lead to addition reactions, requiring subsequent rearomatization. quimicaorganica.org For benzofuran systems, selective bromination can be achieved. For example, the bromination of 1-(3-benzofuranyl)-2-phenylethanones can be directed to either the benzofuran core or the phenyl substituent depending on the starting material's functional groups. researchgate.net In municipal waste incineration models, the halogenation of dibenzofuran on a copper catalyst system has been studied to understand the formation of polyhalogenated dibenzofurans. dioxin20xx.orgnih.gov

Cyclization Reactions for Dibenzofuran Core Formation

Modern synthetic strategies increasingly rely on the construction of the dibenzofuran core itself from acyclic or simpler cyclic precursors. This approach offers flexibility in introducing a wide array of substituents.

Palladium-Catalyzed C-H Activation and C-O Cyclization

Palladium-catalyzed reactions are powerful tools for constructing complex molecules. The synthesis of the dibenzofuran scaffold can be achieved through intramolecular C-H activation and C-O bond formation. organic-chemistry.orgresearchgate.net This method often involves the cyclization of diaryl ethers or related structures. organic-chemistry.org For example, an efficient synthesis of dibenzofurans from o-iododiaryl ethers can be catalyzed by reusable Pd/C under ligand-free conditions. organic-chemistry.org Another approach involves a one-pot reaction between aryl halides and ortho-bromophenols, proceeding through a consecutive SNAr reaction and an intramolecular palladium-catalyzed aryl-aryl coupling. nih.gov These methods are advantageous as they often tolerate a variety of functional groups.

Phenol-Directed C-H Activation Approaches

A particularly elegant and efficient strategy for forming the dibenzofuran core is the palladium-catalyzed, phenol-directed C-H activation/C-O cyclization of 2-arylphenols. acs.orgnih.govacs.org This reaction uses air as a practical oxidant and proceeds through a Pd(0)/Pd(II) catalytic cycle. acs.orgacs.org A key finding in these studies is that the rate-limiting step is often the C-O reductive elimination, not the C-H activation itself. nih.govthieme-connect.com The addition of bulky carboxylate additives can promote this reductive elimination step, thereby increasing the reaction yield. thieme-connect.com This methodology exhibits excellent functional group tolerance, allowing for the synthesis of highly functionalized dibenzofurans. acs.orgthieme-connect.com

Data Tables

Table 1: Examples of Palladium-Catalyzed Dibenzofuran Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| o-Iododiaryl ethers | Pd/C, Cs₂CO₃ | Dibenzofurans | Good to excellent | organic-chemistry.org |

| Aryl halides and o-bromophenols | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃/Cs₂CO₃ | Dibenzofurans | 32-99% | nih.gov |

| 2-Arylphenols | Pd(OAc)₂, MesCO₂Na, air | Substituted Dibenzofurans | Good to excellent | acs.orgthieme-connect.com |

| 5-Substituted-1,2,3-triiodobenzenes and benzylketones | Pd(PPh₃)₄, Cs₂CO₃ | 7-Iodobenzo[b]furans | Up to 20% for specific derivatives | nih.gov |

Table 2: Reagents for Electrophilic Bromination

| Reagent | Abbreviation | Typical Use | Reference |

| N-Bromosuccinimide | NBS | Regioselective aromatic and allylic bromination | nih.govcommonorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Bromination of furan rings in complex molecules | researchgate.net |

| Tetrabutylammonium tribromide | TBATB | Mild and regioselective bromination of heterocycles | nih.gov |

Copper-Catalyzed C-H Activation Pathways

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for C-H activation reactions. nih.gov Recent advancements have demonstrated the utility of copper catalysts in constructing benzofuran and, by extension, dibenzofuran frameworks. nih.govscripps.edu These reactions can proceed through various mechanisms, including oxidative C-H/C-H cross-coupling and intramolecular C-H amination or etherification, depending on the starting materials and reaction conditions. The versatility of copper catalysis allows for the formation of C-C, C-N, and C-O bonds, all of which can be strategically employed in the synthesis of complex heterocyclic systems. researchgate.net

Intramolecular Ullmann Reactions in Dibenzofuran Synthesis

The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, can be adapted for intramolecular applications to construct the dibenzofuran core. organic-chemistry.orgbyjus.com In this approach, a suitably substituted biaryl precursor, typically containing an ortho-halo and an ortho-hydroxy group, undergoes intramolecular cyclization to form the furan ring. This method is particularly useful for the synthesis of dibenzofurans from readily available starting materials. A patented method for preparing 1-bromodibenzofuran utilizes an intramolecular Ullmann reaction as a key step. google.com

Ring Closure from Biaryl Precursors

The synthesis of dibenzofurans frequently relies on the ring closure of biaryl precursors. researchgate.netresearchgate.net This strategy involves the formation of the central furan ring from a pre-formed biaryl system. Various methods can be employed for this ring closure, including palladium-catalyzed C-O bond formation and acid-catalyzed cyclization/dehydration of appropriate biaryl intermediates. The choice of the ring-closure method depends on the specific substituents present on the biaryl precursor and the desired final product.

Multi-Step Synthetic Sequences to this compound

The synthesis of specifically substituted dibenzofurans like this compound often necessitates multi-step synthetic sequences. google.com These routes allow for the precise introduction of functional groups at desired positions on the dibenzofuran core.

A patented three-step synthesis of this compound starts from an o-dihalide and 1,3-cyclohexanedione. google.com The sequence involves an intermolecular and intramolecular Ullmann reaction to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield dibenzo[b,d]furan-1-ol. The final step is the bromination of the hydroxyl group with phosphorus tribromide to afford the target compound, this compound. google.com

Williamson Synthesis Routes for Dibenzofuran Intermediates

The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers. This reaction can be strategically employed in multi-step syntheses of dibenzofurans to construct diaryl ether intermediates. For instance, an efficient and environmentally friendly synthesis of this compound has been reported that utilizes a Williamson synthesis in the first step. In this process, 2,3-dibromofluorobenzene reacts with phenol (B47542) in the presence of a strong alkali, a weak acid salt, a solvent, and a catalyst to produce a diaryl ether intermediate. This intermediate then undergoes a subsequent ring-closing reaction to yield this compound.

Oxidative Steps in Synthetic Pathways

The formation of the core dibenzofuran structure, a necessary precursor for this compound, often relies on critical oxidative steps. These steps facilitate the intramolecular cyclization required to construct the fused three-ring system. Various methodologies have been developed that employ an oxidation reaction as a key transformation in the synthetic pathway.

One prominent strategy involves the oxidative cyclization of biphenyl (B1667301) or diaryl ether precursors. Palladium-catalyzed reactions, for instance, can achieve the oxidative cyclization of diaryl ethers to form the dibenzofuran skeleton. nih.gov Similarly, practical methods have been developed for phenol-directed C-H activation and C-O cyclization, which utilize air as the oxidant in a palladium-catalyzed cycle. acs.org Other transition metals, such as copper, are also employed. A copper-catalyzed cyclization of cyclic diaryliodonium salts in water has been shown to produce dibenzofuran derivatives through a proposed oxygen-iodine exchange mechanism involving oxidative addition. nih.gov

A specific and direct route to the precursor of this compound involves the oxidation of a partially saturated intermediate. In a multi-step synthesis starting from o-dihalides and 1,3-cyclohexanedione, the intermediate 3,4-dihydrodibenzo[b,d]furan-1(2H)-one is formed. google.com This intermediate then undergoes a crucial oxidation step to yield dibenzo[b,d]furan-1-ol. google.com This aromatization is accomplished using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). google.com This transformation is vital as it establishes the aromatic hydroxylated dibenzofuran scaffold, which is then ready for the subsequent bromination. google.com

The following table summarizes various oxidative approaches for the synthesis of dibenzofuran cores.

| Oxidative Method | Catalyst/Reagent | Precursor | Key Transformation | Reference |

| C-H Activation/C-O Cyclization | Palladium (Pd) / Air | 2-Aryl Phenols | Phenol-directed intramolecular C-O bond formation | acs.org |

| Oxidative Cyclization | Copper (Cu) / K₂CO₃ | Cyclic Diaryliodonium Salts | Oxygen-iodine exchange and C-O bond formation | nih.gov |

| Dehydrogenation/Aromatization | DDQ | 3,4-dihydrodibenzo[b,d]furan-1(2H)-one | Oxidation of a ketone to an aromatic alcohol (phenol) | google.com |

| Oxidative Cyclization | Benzo-1,4-quinone / O₂ | Quinone-arenols | Cyclization to form dibenzofuran-1,4-dione core | acs.org |

| Aerobic Annulation | Ruthenium (Ru) / Air | m-Hydroxybenzoic acids and alkynes | C-H alkenylation and aerobic cyclization | rsc.org |

Phosphorus Tribromide Mediated Bromination

The final step in the synthesis of this compound from its hydroxylated precursor, dibenzo[b,d]furan-1-ol, is the direct replacement of the hydroxyl group with a bromine atom. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. google.com This reaction is a classical method for converting alcohols, including phenols, into their corresponding bromides. manac-inc.co.jpwikipedia.org

The main application of PBr₃ in organic synthesis is the conversion of primary and secondary alcohols to alkyl bromides, where it often provides higher yields than hydrobromic acid and avoids carbocation rearrangement issues. wikipedia.org While less common for aromatic alcohols (phenols), the reaction can be driven to completion, often by heating the reactants for a sustained period. manac-inc.co.jp In the specific synthesis of this compound, dibenzo[b,d]furan-1-ol is treated with phosphorus tribromide in a suitable solvent system. google.com

A patented procedure details reacting dibenzo[b,d]furan-1-ol with phosphorus tribromide in a mixture of N,N-dimethylformamide (DMF) and toluene (B28343). google.com The reaction mixture is heated to 100-110 °C for a period of 1-3 hours to ensure the complete conversion to the target product, this compound. google.com The use of PBr₃ is advantageous as it avoids the use of more expensive noble metal catalysts and is a well-established, powerful brominating agent. google.comwikipedia.org

The table below outlines the specifics of the PBr₃ mediated bromination step.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Reference |

| Dibenzo[b,d]furan-1-ol | Phosphorus Tribromide (PBr₃) | Toluene / N,N-dimethylformamide | 100-110 °C | 1-3 hours | This compound | google.com |

Reactivity and Mechanistic Investigations of 1 Bromodibenzofuran in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For a substrate like 1-bromodibenzofuran, the carbon-bromine bond at the C1 position serves as a reactive handle for introducing a wide array of substituents, enabling the synthesis of novel dibenzofuran-based compounds. These reactions are prized for their functional group tolerance, high efficiency, and the mild conditions under which they often proceed. researchgate.net The utility of this compound as a building block is prominently demonstrated in its participation in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. mdpi.com This reaction has been successfully applied to this compound for the synthesis of 1-aryldibenzofuran derivatives, which are valuable structures in materials science.

Research has demonstrated the effective coupling of this compound with various boronic acids. For instance, in the synthesis of functionalized thiahelicenes, this compound was successfully coupled with (3,3'-bibenzo[b]thiophen-2-yl)boronic acid. google.com The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of cesium carbonate as the base, proceeded efficiently in dimethylformamide (DMF) at 80 °C to afford the biaryl product in high yield. google.com This demonstrates the viability of coupling complex, sterically demanding boronic acids to the dibenzofuran (B1670420) core.

In another application, this compound was used as a key starting material in the synthesis of compounds for electronic devices. acs.org A large-scale Suzuki-Miyaura reaction was performed with a bisboronic acid, showcasing the industrial applicability of this methodology. The conditions involved a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in a dioxane/water solvent system. acs.org

The optimization of reaction conditions is crucial for achieving high yields and purity. acs.org Factors such as the choice of palladium catalyst, ligand, base, and solvent system significantly influence the outcome. nih.govorganic-chemistry.org While a broad range of conditions has been developed for Suzuki-Miyaura couplings, specific optimization for this compound has led to robust protocols. google.comacs.org

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 80 | (3,3'-Bibenzo[b]thiophen-2-yl)boronic acid | 74-95 | google.com |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | Heating | 5,9-Dioxa-13b-azanaphtho[3,2,1-de]anthracene-3,7-bisboronic acid | Not specified | acs.org |

This table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. The rate and success of this step are influenced by the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new C-C bond of the biaryl product. nih.gov This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the ligands also plays a critical role in this step, with bulky, electron-rich ligands often promoting faster reductive elimination. google.com

The synthesis of axially chiral biaryls is a significant challenge in organic chemistry, and asymmetric Suzuki-Miyaura coupling has emerged as a powerful strategy to achieve this. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This approach utilizes chiral ligands to control the stereochemistry during the C-C bond formation, leading to products with high enantiomeric excess. nih.gov

While specific studies detailing the asymmetric Suzuki-Miyaura coupling of this compound are not prevalent in the searched literature, the principles can be extrapolated from reactions with analogous substrates. For instance, the coupling of sterically hindered 2-bromoaryl amides with arylboronic acids has been achieved with high yields and enantioselectivities using palladium catalysts bearing chiral monophosphine ligands. beilstein-journals.orgnih.gov Such a strategy could foreseeably be applied to this compound. The coupling with a suitable arylboronic acid in the presence of a chiral palladium catalyst would generate an atropisomeric 1-aryldibenzofuran, a class of molecules with potential applications in asymmetric catalysis and materials science. The general procedure for such a reaction typically involves a palladium source like Pd₂(dba)₃, a chiral ligand, and a base such as K₃PO₄ in an aprotic solvent like THF. nih.gov

A recent innovation in cross-coupling chemistry is the aminative Suzuki-Miyaura coupling, which incorporates a formal nitrene insertion into the standard Suzuki-Miyaura reaction. This transformation results in the formation of C-N-C linked diaryl amines instead of C-C linked biaryls, effectively merging the reaction pathways of Suzuki-Miyaura and Buchwald-Hartwig amination. This novel reaction typically uses a combination of a bulky phosphine ligand on palladium and a specific amination reagent. It has shown broad applicability across various aryl halides and boronic acids.

There are no specific investigations in the searched literature detailing the aminative Suzuki-Miyaura coupling with this compound as a substrate. However, given the general scope of the reaction with other aryl bromides, it is conceivable that this compound could participate in this transformation. Such a reaction would couple this compound with a boronic acid and an amine source to yield a novel N-aryl-N-(dibenzofuran-1-yl)amine, providing a direct route to complex, heteroatom-rich architectures.

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organozinc reagent. capes.gov.br This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. google.com

While direct Negishi coupling of this compound is not extensively documented in the specific articles searched, related methodologies highlight its potential. A highly efficient one-pot procedure for the synthesis of dibenzofurans has been developed that utilizes a Negishi cross-coupling as the key C-C bond-forming step. nih.govbeilstein-journals.orgresearchgate.net In this sequence, an ortho-lithiated fluorobenzene (B45895) derivative undergoes zincation to form an organozinc reagent, which is then coupled with a 2-bromophenyl acetate (B1210297) using a palladium catalyst. The resulting biaryl intermediate cyclizes to form the dibenzofuran core. nih.gov This demonstrates the effective use of a brominated precursor in a Negishi reaction to construct the dibenzofuran scaffold.

The optimization of this sequence revealed that a catalyst system of Pd(OAc)₂ with the XPhos ligand provided excellent results, and the reaction proceeded smoothly at room temperature. nih.gov

| Catalyst / Ligand | Base (for cyclization) | Solvent | Temperature (°C) | Coupling Partners | Yield (%) | Reference |

| Pd(OAc)₂ / XPhos | KOtBu | THF (coupling), DMF (cyclization) | RT (coupling) | Organozinc of 2-fluorophenyl acetate & 2-bromo-6-fluorophenyl acetate | 84 | nih.gov |

| Pd(OAc)₂ / XPhos | KOtBu | THF (coupling), DMF (cyclization) | RT (coupling) | Organozinc of 2-fluorotoluene (B1218778) & 2-bromophenyl acetate | 81 | nih.gov |

This table presents conditions for a Negishi coupling/cyclization sequence to synthesize dibenzofuran derivatives, illustrating the reactivity of brominated precursors.

The compatibility of Negishi coupling with reactive functional groups suggests that this compound would be a suitable substrate for direct coupling with various organozinc reagents (alkyl, aryl, alkenyl, etc.) to produce a wide range of 1-substituted dibenzofurans.

The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds between an aryl halide and an amine. This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials. The reaction's scope has been extensively developed through the design of specialized, bulky, and electron-rich phosphine ligands that facilitate the catalytic cycle. google.com

Direct experimental data for the Buchwald-Hartwig amination of this compound is not available in the searched literature. However, the reaction is well-established for a vast range of aryl bromides, including electron-rich, electron-poor, and sterically hindered systems. Based on the high reactivity of other aryl bromides, it is highly probable that this compound would readily couple with primary and secondary amines, as well as other N-nucleophiles like amides and carbamates.

A typical Buchwald-Hartwig reaction involves a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle), a phosphine ligand (e.g., XPhos, RuPhos, BrettPhos), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) in an aprotic solvent like toluene (B28343) or dioxane. google.com The choice of ligand is often critical and depends on the nature of the amine coupling partner. google.com For example, certain ligands are more effective for coupling primary amines, while others are superior for secondary amines or challenging heterocyclic amines. The application of these established conditions to this compound would provide a direct and efficient route to N-substituted 1-aminodibenzofurans.

Sonogashira Coupling of Brominated Dibenzofurans

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For brominated dibenzofurans, such as this compound, the Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the dibenzofuran core, which are valuable intermediates in the synthesis of more complex molecules.

The reaction is generally carried out under mild conditions, often at room temperature, and can tolerate a wide range of functional groups. wikipedia.org However, anhydrous and anaerobic conditions are often required to prevent the deactivation of the palladium(0) catalyst and the homocoupling of the terminal alkyne. organic-chemistry.org The reactivity of the aryl halide is a key factor, with the general trend being aryl iodides > aryl bromides > aryl chlorides. libretexts.org Consequently, the coupling of this compound may require more forcing conditions, such as heating, compared to its iodo-analogue. wikipedia.org

The choice of palladium catalyst, phosphine ligand, and base can significantly influence the outcome of the reaction. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while bulky and electron-rich phosphine ligands can enhance catalytic activity. libretexts.org

Table 1: Key Components and Conditions for Sonogashira Coupling

| Component | Role | Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, Trimethylsilylacetylene |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates the reaction | CuI |

| Base | Neutralizes the hydrogen halide formed | Triethylamine, Diisopropylamine |

| Solvent | Provides the reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

General Principles of Cross-Coupling Reactions of Halogenated Dibenzofurans

Cross-coupling reactions are a fundamental class of reactions in organic synthesis where two different molecular fragments are joined together, typically with the aid of a metal catalyst. wikipedia.org For halogenated dibenzofurans, palladium-catalyzed cross-coupling reactions are particularly prevalent. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the halogenated dibenzofuran (e.g., this compound) to form a Pd(II) intermediate. In this step, the C-Br bond is broken, and the palladium inserts itself between the carbon and the bromine atom. libretexts.org The reactivity of the halide follows the order I > Br > Cl. libretexts.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The choice of ligands on the palladium catalyst is crucial as they can influence the solubility, stability, and reactivity of the catalyst. libretexts.org Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. libretexts.org

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution is a fundamental reaction in which a nucleophile, an electron-rich species, replaces a leaving group on a substrate. libretexts.orgyoutube.com In the case of this compound, the bromine atom acts as the leaving group. However, direct nucleophilic aromatic substitution (SNAAr) on an unactivated aryl halide like this compound is generally difficult.

The rigid, planar structure of the dibenzofuran core and the sp² hybridization of the carbon atom attached to the bromine make S_N2-type backside attack impossible. echemi.com For an S_N1-type reaction to occur, the formation of a highly unstable aryl cation would be required, which is energetically unfavorable. echemi.com

Nucleophilic aromatic substitution on aryl halides typically requires either strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, or harsh reaction conditions (high temperature and pressure) or the use of a strong base to proceed via a benzyne-type intermediate. Given the lack of strong activating groups on the dibenzofuran ring in this compound, nucleophilic substitution reactions are expected to be challenging under standard conditions.

Electrophilic Aromatic Substitution Reactions on the Dibenzofuran Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The dibenzofuran core is an electron-rich aromatic system and is expected to undergo EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions.

The regioselectivity of electrophilic attack on the dibenzofuran nucleus is influenced by the directing effects of the fused benzene (B151609) rings and the central furan (B31954) ring. In related heterocyclic systems like benzofuran (B130515), electrophilic attack preferentially occurs at the 2- and 3-positions of the furan ring. stackexchange.com Attack at the 2-position leads to a more stable intermediate where the positive charge can be delocalized onto the benzene ring, analogous to a benzyl (B1604629) cation. stackexchange.com Attack at the 3-position allows for stabilization of the positive charge by the lone pair of electrons on the oxygen atom. stackexchange.com

For dibenzofuran itself, electrophilic substitution tends to occur at the 2- and 8-positions, which are para to the oxygen atom and activated by its electron-donating effect. The presence of a bromine atom at the 1-position in this compound will influence the position of further electrophilic attack. Bromine is a deactivating group but an ortho-, para-director. Therefore, incoming electrophiles would be directed to the positions ortho and para to the bromine atom, while also considering the activating effect of the oxygen atom.

Borylation Reactions of Bromodibenzofurans

Borylation reactions are used to introduce a boryl group onto an organic molecule, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.org This method is applicable to bromodibenzofurans and generally proceeds under mild conditions with high functional group tolerance. uwindsor.ca

Table 2: Typical Conditions for Miyaura Borylation of an Aryl Bromide

| Component | Function | Example |

| Aryl Bromide | Substrate | This compound |

| Diboron Reagent | Boron source | Bis(pinacolato)diboron (B₂pin₂) |

| Palladium Catalyst | Catalyst | PdCl₂(dppf) |

| Base | Activator | Potassium acetate (KOAc) |

| Solvent | Reaction medium | Dioxane, Toluene |

While transition-metal-catalyzed borylations are common, transition-metal-free approaches have also been developed. Some of these reactions are proposed to proceed through radical or carbanion-mediated pathways. organic-chemistry.orgpku.edu.cn In a carbanion-mediated mechanism, a strong base could potentially deprotonate a position on the dibenzofuran ring, generating a carbanion. This carbanion could then react with a borylating agent. However, for this compound, a more likely metal-free pathway would involve a radical mechanism.

Recent research has focused on the development of transition-metal-free borylation reactions to avoid potential metal contamination in the products. organic-chemistry.orgresearchgate.netdntb.gov.ua These methods often employ strong bases or photochemical conditions to initiate the reaction. For aryl bromides, a transition-metal-free borylation using bis-boronic acid (BBA) as the diboron source and a strong base like potassium tert-butoxide (t-BuOK) has been reported. organic-chemistry.org This reaction is believed to proceed through a radical mechanism. organic-chemistry.org Another approach involves the photoinduced borylation of alkyl iodides, which also proceeds via a radical pathway. pku.edu.cn While not directly demonstrated on this compound, these methods suggest the potential for developing transition-metal-free borylation protocols for this substrate.

Intramolecular Cyclization Mechanisms and Rearrangements

The transformation of brominated precursors into polybrominated dibenzofurans often involves complex reaction cascades. While specific studies detailing the intramolecular cyclization and rearrangement of this compound are limited, the general mechanisms for the formation of PBDFs from other brominated aromatic compounds provide a framework for understanding its potential reactivity.

Polybrominated dibenzofurans are recognized as characteristic dioxin-like products that can arise from the environmental degradation of polybrominated diphenyl ethers (PBDEs) through photolysis. nih.gov The primary mechanism for the formation of PBDFs from precursors like PBDEs involves the dissociation of an ortho C-Br bond upon photolysis, which generates an aryl radical. This radical species can then undergo an intramolecular cyclization to form the dibenzofuran ring system. nih.gov

This process is part of a competitive reaction landscape. The aryl radical can either proceed through the cyclization pathway to form PBDFs or abstract a hydrogen atom from surrounding molecules, such as organic solvents or water, to yield lower-brominated PBDEs. nih.gov The balance between these competing pathways is influenced by the hydrogen-donating ability of the solvent. nih.gov For instance, the formation of PBDFs is more significant in water compared to organic solvents with higher hydrogen donation capabilities. nih.gov

While this compound is itself a dibenzofuran, the principles governing the formation of higher brominated congeners can be inferred. The introduction of additional bromine atoms onto the dibenzofuran skeleton would likely proceed through pathways involving radical intermediates, similar to the formation of PBDFs from PBDEs and polybrominated biphenyls (PBBs). nih.govnih.gov The oxidation of PBBs, for example, has been identified as a facile pathway for PBDF formation, proceeding through a series of highly exothermic reactions. nih.gov

A patent for a simple preparation method of this compound has been disclosed, starting from o-dihalides and 1,3-cyclohexanedione, proceeding through an Ullmann reaction and subsequent oxidation and bromination, avoiding the use of noble metal catalysts. google.com

Table 1: Key Mechanistic Steps in PBDF Formation from Precursors

| Step | Description | Influencing Factors |

| Initiation | Dissociation of an ortho C-Br bond via photolysis or thermal energy to form an aryl radical. nih.gov | Light intensity, temperature. |

| Propagation | Intramolecular cyclization of the aryl radical to form the dibenzofuran ring system. nih.gov | Molecular geometry, presence of ortho-bromine. |

| Competition | Hydrogen abstraction by the aryl radical from the surrounding medium. nih.gov | Hydrogen-donating ability of the solvent. nih.gov |

| Termination | Formation of a stable PBDF molecule or a lower-brominated precursor. | Reaction conditions and substrate concentration. |

This table summarizes the general mechanistic steps for the formation of PBDFs from precursors like PBDEs, which provides a basis for understanding the potential transformations involving this compound.

Radical pathways are central to the formation and transformation of PBDFs. The generation of an aryl radical through the homolytic cleavage of a carbon-bromine bond is the critical initiating step in many of these reactions. nih.gov

The subsequent intramolecular cyclization is a radical-based process that leads to the furan ring closure. nih.gov The efficiency of this cyclization is in direct competition with hydrogen abstraction, a reaction where the radical quenches itself by removing a hydrogen atom from another molecule. nih.gov The rate constants for both cyclization and hydrogen abstraction reactions have been calculated using density functional theory (DFT) to quantitatively explain the formation ratios of PBDFs in various solutions. nih.gov

Elimination reactions, specifically the removal of hydrogen bromide (HBr), are fundamental in organic synthesis for creating unsaturation. In the context of halogenoalkanes, elimination can proceed through E1 or E2 mechanisms, typically promoted by a strong base in an alcoholic solvent. docbrown.infoyoutube.com The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the E2 mechanism is a concerted, one-step process. youtube.com However, the direct elimination of HBr from an aromatic ring like in this compound to form an aryne is a high-energy process and less common under the typical conditions for PBDF formation. Instead, radical-mediated C-Br bond cleavage is the more probable pathway. nih.gov

Table 2: Comparison of Radical Cyclization and Hydrogen Abstraction

| Reaction Pathway | Description | Favorable Conditions |

| Radical Cyclization | The intramolecular attack of an aryl radical to form a new ring. nih.gov | Proximity of the radical to an adjacent aromatic ring; low concentration of hydrogen donors. nih.gov |

| Hydrogen Abstraction | The quenching of an aryl radical by abstracting a hydrogen atom from a donor molecule. nih.gov | High concentration of effective hydrogen donors (e.g., certain organic solvents). nih.gov |

This table illustrates the competing radical pathways that determine the fate of the aryl radical intermediate in the formation of PBDFs.

Advanced Spectroscopic and Structural Characterization Techniques for Dibenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-bromodibenzofuran displays a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the bromine substituent and the fused ring system. While specific, comprehensive spectral data for this compound is not readily available in public repositories, general principles of ¹H NMR can be applied to predict the spectrum. The protons on the brominated ring are expected to be shifted downfield compared to those on the unsubstituted ring. The coupling patterns (doublets, triplets, and multiplets) arise from spin-spin interactions between adjacent protons, providing valuable information about their relative positions. For instance, protons ortho to the bromine atom would exhibit different chemical shifts and coupling constants compared to those in meta and para positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbon atom directly bonded to the bromine atom (C1) is expected to have a chemical shift in the range of 110-120 ppm. The other carbon signals of the aromatic rings will appear in the typical range for aromatic carbons, generally between 110 and 160 ppm. The specific chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the oxygen atom in the furan (B31954) ring.

| Compound Name | ¹H NMR Data | ¹³C NMR Data |

| This compound | Aromatic protons typically resonate between 7.0-8.5 ppm. | Expected to show 12 distinct signals. The C-Br signal is anticipated around 110-120 ppm. |

Mass Spectrometry (LCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing mixtures and confirming the presence of this compound. The NIST WebBook provides a Kovats retention index for 1-bromo-dibenzofuran, which is a measure of its retention time in gas chromatography, a related separation technique. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₂H₇BrO), the expected monoisotopic mass is approximately 245.9680 g/mol . asianpubs.org A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units, which is a characteristic signature for the presence of a single bromine atom in the molecule. wikipedia.orgnih.gov

| Technique | Key Findings for this compound |

| LCMS | Useful for separation and identification; a Kovats retention index is available. nih.gov |

| HRMS | Expected monoisotopic mass around 245.9680 g/mol . asianpubs.org The presence of bromine is confirmed by the characteristic [M]⁺ and [M+2]⁺ isotopic pattern with a ~1:1 ratio. |

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying functional groups. The FT-IR spectrum of this compound would be characterized by several key absorption bands. mdpi.com

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-O-C stretching: The ether linkage of the dibenzofuran (B1670420) core gives rise to a strong absorption band, typically in the range of 1200-1300 cm⁻¹.

C-Br stretching: A characteristic absorption for the carbon-bromine bond is expected in the lower frequency region of the spectrum, generally between 500 and 650 cm⁻¹. nih.gov

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O-C Stretch | 1200-1300 |

| C-Br Stretch | 500-650 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is used to study chiral molecules. This compound itself is not chiral. However, certain derivatives of dibenzofuran can exhibit atropisomerism, a type of chirality that arises from restricted rotation around a single bond. If this compound were derivatized in a way that introduces a chiral center or an axis of chirality, CD spectroscopy could be employed to analyze the stereochemistry of the resulting molecules. For instance, the introduction of bulky substituents could hinder rotation and lead to separable, optically active atropisomers. The chiral resolution of such derivatives can be achieved using techniques like chiral chromatography. wikipedia.orgnih.gov

Analysis of Structural Isomerism (e.g., E-/Z-isomers)

Structural isomerism refers to compounds that have the same molecular formula but different structural formulas. In the case of this compound, other structural isomers exist, such as 2-bromodibenzofuran, 3-bromodibenzofuran, and 4-bromodibenzofuran, where the bromine atom is attached to different positions on the dibenzofuran ring system. These isomers can be distinguished by their unique spectroscopic signatures, particularly their NMR and IR spectra. nih.gov

E-/Z-isomerism, a type of stereoisomerism, is relevant for compounds containing a double bond with different substituents on each carbon of the double bond. While this compound itself does not exhibit E-/Z-isomerism, certain derivatives could. For example, if a side chain containing a double bond were introduced to the dibenzofuran ring, E- and Z-isomers could potentially exist depending on the substitution pattern around the double bond. The characterization of such isomers would rely heavily on NMR spectroscopy, where the coupling constants between protons across the double bond can differentiate between the E (trans) and Z (cis) configurations.

Theoretical and Computational Chemistry Approaches to 1 Bromodibenzofuran Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to study the electronic structure of molecules. nih.gov It is used to determine optimized geometries, electronic properties, and spectroscopic features, and to explore reaction mechanisms. nih.govirjweb.com

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. nih.gov This process minimizes the energy of the molecule with respect to the spatial coordinates of its atoms, yielding equilibrium bond lengths and angles. researchgate.netresearchgate.net For 1-bromodibenzofuran, this would involve calculating the precise arrangement of its carbon, hydrogen, oxygen, and bromine atoms to find the lowest energy conformation.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure, most notably its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.govphyschemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.comphyschemres.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher reactivity. nih.govresearchgate.net In conjugated systems like dibenzofuran (B1670420), this gap is influenced by the extent of π-electron delocalization. researchgate.net For instance, in a study of dibenzofuran, the HOMO-LUMO energy gap was calculated to be 5.028 eV, indicating significant stability. rutgers.edu The introduction of a bromine atom in the 1-position would be expected to modulate these energy levels due to its electron-withdrawing and steric effects.

The table below illustrates typical electronic properties that can be calculated for aromatic molecules using DFT, based on findings for related compounds. physchemres.orgresearchgate.netrutgers.edu

| Property | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.5 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.0 to 6.5 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.0 to 1.5 |

Note: These values are illustrative and based on related dibenzofuran structures. Specific values for this compound would require a dedicated DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. mdpi.commedium.comnih.gov This method is widely employed to predict and interpret UV-Visible absorption spectra. mdpi.comresearchgate.net The calculation provides information on excitation energies (the energy required to promote an electron from an occupied to an unoccupied orbital), oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions (e.g., π → π* or n → π*). medium.comrsc.org

For this compound, TD-DFT calculations could predict the wavelengths at which it absorbs light (λmax). mdpi.com By analyzing the molecular orbitals involved in the main electronic transitions, researchers can understand how the molecule interacts with light. For example, TD-DFT studies on similar aromatic compounds have shown good correlation between calculated and experimental spectra, although the accuracy can depend on the choice of the functional and basis set. mdpi.comrsc.org The functional B3LYP is commonly used for such calculations. mdpi.comresearchgate.net The number of excited states to be calculated (a parameter often called NSTATES) determines the range of the predicted spectrum. medium.com

The table below shows a hypothetical output from a TD-DFT calculation for an aromatic molecule like this compound, illustrating the kind of data generated.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.85 | 322 | 0.05 | HOMO -> LUMO |

| S2 | 4.10 | 302 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.55 | 272 | 0.85 | HOMO -> LUMO+1 |

Note: This data is illustrative. Actual results would depend on the specific computational parameters used.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.net

For this compound, DFT could be used to study various reactions, such as its formation through the bromination of dibenzofuran or its degradation pathways. researchgate.netnih.gov For instance, studies on the catalytic bromination of aromatic compounds have shown that positions 1, 4, 6, and 9 of the dibenzofuran skeleton are highly susceptible to substitution reactions. nih.gov DFT calculations could elucidate the step-by-step mechanism, showing how the bromine atom is introduced onto the dibenzofuran ring and calculating the energy barrier for this process. This provides a theoretical foundation for understanding and potentially controlling the formation of brominated dibenzofurans. nih.gov

Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological systems. One such interaction is the halogen bond, a net attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule. researchgate.netresearchgate.net DFT is well-suited for studying these weak interactions. beilstein-journals.org

In this compound, the bromine atom can act as a halogen bond donor. The strength of this interaction follows the trend I > Br > Cl > F. researchgate.net DFT calculations can be used to model the complex formed between this compound and a halogen bond acceptor (e.g., a Lewis base with a lone pair, such as pyridine). nih.gov These calculations can determine the geometry of the complex, the interaction energy, and the nature of the bonding. beilstein-journals.orguci.edu Analysis of the electron density, for example through Quantum Theory of Atoms in Molecules (QTAIM), can identify the bond critical point that characterizes the halogen bond. researchgate.net Such studies provide a quantitative understanding of how this compound might interact with other molecules in its environment. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Solution Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. rutgers.edu MD simulates the physical movements of atoms and molecules by solving Newton's equations of motion, providing a "3D movie" of the system at the atomic level. nih.govrsc.org This is particularly useful for understanding how a molecule like this compound behaves in a solvent or interacts with larger systems like proteins or membranes. nih.gov

MD simulations can be used to explore the conformational flexibility of this compound in different solvents, calculating properties like diffusion coefficients and solvation free energies. youtube.com In the context of toxicology or drug design, MD simulations can model the binding of a molecule to a biological target, such as a protein receptor. nih.govnih.gov These simulations can reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. nih.govnih.gov Although computationally intensive, MD simulations offer invaluable insights into the dynamic interactions that govern a molecule's function and fate in a complex environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or other properties. inchem.org QSAR models are statistical equations that relate numerical descriptors of molecules to an observed response. inchem.org These descriptors can be physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies from DFT), or topological.

For compounds like this compound, QSAR models are particularly relevant in toxicology and environmental science. inchem.org Studies on brominated flame retardants (BFRs) and related compounds like polychlorinated dibenzofurans (PCDFs) have successfully used QSAR to predict properties such as endocrine-disrupting potencies and toxicity. researchgate.netinchem.org For example, QSAR models for BFRs have been developed using multiple linear regression to link molecular descriptors to endocrine disruption, achieving good predictive power. inchem.org Descriptors used in such models often include measures of polarizability, which can be calculated using DFT, and relate to the molecule's ability to participate in non-covalent interactions. researchgate.net By developing a robust QSAR model for a class of compounds that includes this compound, it would be possible to predict its potential toxicity or environmental impact without the need for extensive experimental testing.

3D-QSAR Methodologies and Pharmacophore Model Generation

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in correlating the biological activity of a series of compounds with their 3D physicochemical properties. nih.govresearchgate.net For a compound like this compound, 3D-QSAR could elucidate the structural features crucial for its potential biological effects. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR. nih.govfrontiersin.org These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules to build a predictive model. frontiersin.org

While no specific 3D-QSAR models for this compound were found, studies on analogous structures, such as benzofuran (B130515) derivatives, have successfully employed these techniques. For instance, 3D-QSAR studies on benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors have demonstrated the utility of CoMFA and CoMSIA in identifying key structural determinants for inhibitory activity. nih.gov Such studies provide a blueprint for how this compound and its derivatives could be analyzed. The bromine atom at the 1-position would significantly influence the steric and electrostatic fields, which would be a key variable in any QSAR model.

Pharmacophore modeling is another crucial computational tool that defines the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govyoutube.com A pharmacophore model can be generated based on a set of active ligands or the structure of the biological target's binding site. nih.govnih.gov For this compound, a pharmacophore model could be developed to screen for potential protein targets or to design derivatives with enhanced activity. The model would typically include features like aromatic rings, hydrogen bond acceptors (the furan (B31954) oxygen), and hydrophobic regions. The bromine atom would contribute to the hydrophobic and electrostatic character of a specific region of the molecule.

The generation of dynamic pharmacophore models, which account for the flexibility of the target protein through molecular dynamics (MD) simulations, offers a more refined approach to understanding ligand-protein interactions. biorxiv.orgresearchgate.net This methodology could be particularly useful for a semi-flexible molecule like this compound.

Table 1: Key Methodologies in 3D-QSAR and Pharmacophore Modeling

| Methodology | Description | Potential Application to this compound |

| CoMFA | Comparative Molecular Field Analysis; correlates biological activity with steric and electrostatic fields. nih.govfrontiersin.org | To predict the potential biological activity of this compound derivatives based on their 3D structure. |

| CoMSIA | Comparative Molecular Similarity Indices Analysis; extends CoMFA to include hydrophobic, and hydrogen bond donor/acceptor fields. nih.govfrontiersin.org | To provide a more detailed understanding of the structure-activity relationships of this compound. |

| Ligand-Based Pharmacophore Modeling | Generates a pharmacophore model from a set of known active molecules. youtube.com | To identify the key chemical features of this compound responsible for potential biological activity. |

| Structure-Based Pharmacophore Modeling | Derives a pharmacophore from the 3D structure of a protein's binding site. nih.govnih.gov | To screen for potential biological targets of this compound and guide lead optimization. |

| Dynamic Pharmacophore Modeling | Incorporates protein flexibility from MD simulations to create more realistic pharmacophore models. biorxiv.orgresearchgate.net | To capture the dynamic nature of the interaction between this compound and its potential binding partners. |

Molecular Docking Simulations for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govumpr.ac.id This method is widely used to understand the binding mode of ligands to proteins and to perform virtual screening of large compound libraries. nih.govresearchgate.net For this compound, molecular docking could be used to identify potential protein targets and to analyze the specific interactions within the binding site.

The docking process involves placing the ligand (this compound) into the active site of a target protein and evaluating the binding affinity using a scoring function. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the protein-ligand complex.

While specific docking studies on this compound are scarce, research on related compounds provides valuable insights. For example, molecular docking has been extensively used to study the binding of benzofuran derivatives to various enzymes and receptors. nih.govmdpi.com Furthermore, computational studies on bromodomain-containing proteins, such as BRD9, have utilized molecular docking to guide the discovery of new ligands. nih.govnih.gov Given the planar, aromatic nature of the dibenzofuran core, it is plausible that this compound could interact with targets that have binding sites capable of accommodating such structures, like bromodomains.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the protein, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scores. nih.gov The accuracy of docking can be further enhanced by incorporating receptor flexibility or by using post-docking refinement methods like molecular dynamics simulations. nih.gov

Table 2: Potential Molecular Docking Applications for this compound

| Application | Description | Example from Related Studies |

| Target Identification | Docking this compound against a panel of proteins to identify potential biological targets. | Virtual screening of compound libraries against targets like BRD4. nih.gov |

| Binding Mode Prediction | Determining the most likely orientation and conformation of this compound within a specific protein's binding site. | Analysis of binding modes of benzofuran derivatives in the active site of acetylcholinesterase. nih.gov |

| Interaction Analysis | Identifying key amino acid residues that interact with this compound, guiding structure-based drug design. | Per-residue interaction energy analysis for BRD9 ligands. nih.gov |

| Virtual Screening | Using a validated docking protocol to screen large databases for compounds with similar binding properties to this compound. | Identification of novel BRD9 binders through pharmacophore-driven virtual screening. nih.gov |

Research into Applications of 1 Bromodibenzofuran As a Precursor in Advanced Materials Science

Organic Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus of modern materials science. 1-Bromodibenzofuran plays a pivotal role as a precursor in the creation of both emitter and host materials that are essential components of these devices.

Design and Synthesis of Emitter Materials

While specific examples detailing the direct use of this compound for the synthesis of commercial emitter materials are often proprietary, the principles of molecular design point to its significant potential. The dibenzofuran (B1670420) core can be functionalized through the bromine atom to create molecules with specific emission characteristics. For instance, by coupling electron-donating and electron-accepting moieties to the dibenzofuran scaffold, it is possible to create materials that exhibit thermally activated delayed fluorescence (TADF). TADF emitters are a key technology for achieving high efficiency in OLEDs as they can harvest both singlet and triplet excitons for light emission.

The general strategy involves using this compound as a starting point to introduce various aromatic amines or other electron-rich groups. The resulting molecules can be designed to have a small energy gap between their lowest singlet and triplet excited states, a prerequisite for efficient TADF.

Host Material Research for Device Performance

In an OLED, the host material forms a matrix for the light-emitting dopant (emitter). The properties of the host are crucial for achieving high device efficiency and longevity. Dibenzofuran-based compounds are excellent candidates for host materials due to their high triplet energy, good thermal stability, and charge-transporting properties.

Research has shown that the position of functional groups on the dibenzofuran core significantly impacts the performance of the resulting OLED. A study on four regioisomers of dibenzofuran-based bipolar host materials for yellow phosphorescent OLEDs (PhOLEDs) demonstrated this effect. In this research, a cyanofluorene unit (electron-transporting) and a dibenzofuran unit (hole-transporting) were coupled. While not all starting materials were this compound, the study highlights the importance of the substitution pattern on the dibenzofuran ring. The device using the 2-substituted dibenzofuran derivative, 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF), exhibited the best performance. rsc.orgresearchgate.net

Similarly, another study investigated the effect of substituting a carbazolylcarbazole moiety at the 1-, 2-, 3-, and 4-positions of the dibenzofuran ring. nih.gov This research underlined that modification at the 1-, 2-, and 4-positions resulted in host materials with higher triplet energies and led to devices with higher external quantum efficiencies compared to the 3-position modification. nih.gov This demonstrates that this compound is a valuable precursor for creating high-performance host materials.

| Host Material | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (%) | Color Coordinates (at 1000 cd/m²) |

|---|---|---|---|

| CF-1-BzF | - | - | (0.50, 0.50) |

| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |

| CF-3-BzF | - | - | (0.51, 0.49) |

| CF-4-BzF | - | - | (0.50, 0.50) |

Functional Materials Development and Characterization

The versatility of this compound extends beyond OLEDs. Its ability to undergo various chemical transformations makes it a valuable starting material for a wide array of functional organic materials. For example, by introducing different functional groups, materials with specific electronic, optical, or sensory properties can be developed. The characterization of these materials involves a suite of techniques including NMR spectroscopy, mass spectrometry, and various photophysical measurements to confirm their structure and properties.

Precursors for Dye Synthesis Research

The dibenzofuran scaffold is a known chromophore, and the introduction of a bromine atom at the 1-position provides a convenient route for the synthesis of novel functional dyes. While detailed research focusing solely on dyes derived from this compound is limited in publicly available literature, the principles of dye chemistry suggest its utility. Through cross-coupling reactions, various auxochromes (color-enhancing groups) and other functionalities can be attached to the dibenzofuran core. This could lead to the development of dyes for applications such as sensors, imaging agents, or in dye-sensitized solar cells. The synthesis of a novel 1,3-bis[(furan-2-yl) methylene]thiourea (BFMT) dye from furfural (B47365) demonstrates the broader principle of creating functional dyes from furan-containing precursors. nih.gov

Building Blocks in Complex Organic Synthesis for Advanced Materials

The true strength of this compound lies in its role as a fundamental building block for constructing larger, more complex organic molecules with tailored properties. The bromine atom allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a prime example of how this compound can be utilized. This reaction allows for the coupling of the dibenzofuran unit with a wide range of boronic acids or esters, enabling the synthesis of complex biaryl and heteroaryl structures. These structures are often the core of advanced materials used in organic electronics. For instance, coupling this compound with carbazole-based boronic acids can yield materials with excellent hole-transporting properties, which are crucial for the performance of OLEDs and other organic electronic devices. nih.gov The ability to iteratively build complex molecules from such building blocks is a key strategy in the development of new materials with precisely engineered functions.

Methodological and Optimization Considerations in 1 Bromodibenzofuran Research

Reaction Condition Optimization

The optimization of reaction conditions is a cornerstone of synthetic chemistry, aiming to enhance product yield and purity while minimizing costs and environmental impact. For a multi-step synthesis of a target molecule like 1-bromodibenzofuran, each step requires careful consideration of its unique parameters.

In a patented multi-step synthesis of this compound, specific solvents are chosen for each stage to optimize outcomes. google.com For instance, acetonitrile (B52724) is used as the solvent for the initial copper-catalyzed Ullmann reaction to form the key intermediate, 3,4-dihydrodibenzo[b,d]furan-1(2H)-one. google.com In a subsequent oxidation step, 1,4-dioxane (B91453) is the preferred medium. google.com For the final bromination step to yield the target compound, toluene (B28343) is used. google.com

Furthermore, solvent choice is paramount during the work-up and purification phases. Following the reaction, extraction is typically performed using a solvent like ethyl acetate (B1210297), and the final product is often purified via column chromatography using a non-polar solvent system, such as a petroleum ether and ethyl acetate mixture. google.com

Table 1: Solvents Employed in a Multi-Step Synthesis of this compound google.com

| Reaction Step | Precursors | Solvent | Purpose |

| 1. Ullmann Reaction | 1,3-Cyclohexanedione, o-dihalide | Acetonitrile | Reaction medium for C-C bond formation |

| 2. Oxidation | 3,4-Dihydrodibenzo[b,d]furan-1(2H)-one | 1,4-Dioxane | Reaction medium for aromatization |

| 3. Bromination | Dibenzo[b,d]furan-1-ol | Toluene | Reaction medium for bromination |

| 4. Purification | Crude this compound | Ethyl Acetate / Petroleum Ether | Extraction and column chromatography |

Temperature is a critical parameter that directly influences the kinetics and thermodynamics of a reaction. For the synthesis of this compound, precise temperature control is essential to drive reactions to completion, manage reaction times, and avoid the formation of unwanted byproducts.

In the synthesis of the 3,4-dihydrodibenzo[b,d]furan-1(2H)-one intermediate via an Ullmann reaction, the temperature is maintained between 90-110 °C for 24-36 hours. google.com This elevated temperature provides the necessary activation energy for the copper-catalyzed coupling. The final bromination step, converting dibenzo[b,d]furan-1-ol to this compound using phosphorus tribromide, is also conducted at a high temperature of 110 °C for approximately 3 hours to ensure the reaction proceeds efficiently. google.com

The selection of an optimal temperature range is also a practical consideration for industrial scalability. For example, alternative synthetic routes that require cryogenic temperatures, such as lithiation at -78 °C, are often deemed less convenient and more costly for large-scale production, making moderately high-temperature methods more attractive. google.com

Table 2: Temperature Conditions in a Patented this compound Synthesis google.com

| Reaction Step | Temperature | Duration | Significance |

| Ullmann Reaction | 90-110 °C | 24-36 hours | Provides activation energy for C-C bond formation. |

| Bromination | 110 °C | 3 hours | Drives the reaction to completion in a reasonable timeframe. |

Catalyst and ligand selection are pivotal for the efficiency and selectivity of the cross-coupling and cyclization reactions used to construct the dibenzofuran (B1670420) core. Both copper and palladium-based systems are widely employed for the synthesis of dibenzofurans and related heterocycles. researchgate.netnih.gov

A simple and cost-effective method for preparing this compound utilizes a copper-based catalyst system. google.com Specifically, cuprous iodide (CuI) is used as the catalyst in the key intermolecular and intramolecular Ullmann reaction step. google.com This reaction is facilitated by the use of L-proline as a ligand. google.com L-proline, a naturally occurring amino acid, is an effective and environmentally friendly ligand for copper-catalyzed coupling reactions. rsc.org